molecular formula C14H20N4O3 B2640281 Ethyl 2-((4-(2-pyridyl)piperazinyl)carbonylamino)acetate CAS No. 1023200-35-2

Ethyl 2-((4-(2-pyridyl)piperazinyl)carbonylamino)acetate

Cat. No.: B2640281
CAS No.: 1023200-35-2
M. Wt: 292.339
InChI Key: VHDPKJTWCLVRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((4-(2-pyridyl)piperazinyl)carbonylamino)acetate (CAS: 1023200-35-2, molecular formula: C₁₄H₂₀N₄O₃) is a piperazine-derived compound featuring a pyridyl substituent on the piperazine ring, a carbonylamino linker, and an ethyl ester group . The compound’s synthetic accessibility and modular structure make it a candidate for medicinal chemistry optimization, particularly in neuropharmacology.

Properties

IUPAC Name

ethyl 2-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-2-21-13(19)11-16-14(20)18-9-7-17(8-10-18)12-5-3-4-6-15-12/h3-6H,2,7-11H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDPKJTWCLVRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)N1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((4-(2-pyridyl)piperazinyl)carbonylamino)acetate typically involves multi-step organic reactions. One common method includes the reaction of 2-pyridylpiperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired ester compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridyl group, converting it to a piperidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various amides or other ester derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Ammonia or primary amines in the presence of a catalyst such as palladium on carbon (Pd/C).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various amides or ester derivatives.

Scientific Research Applications

Ethyl 2-((4-(2-pyridyl)piperazinyl)carbonylamino)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-(2-pyridyl)piperazinyl)carbonylamino)acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features:

  • Substituents: Pyridyl Group: Enhances π-π stacking and receptor binding (cf. 18F-FCWAY in , which uses a methoxyphenyl-piperazine for 5-HT₁A receptor targeting). Carbonylamino Linker: Contrasts with urea derivatives like (2-(pyridin-2-yl)ethyl)urea (), which may exhibit different hydrogen-bonding profiles . Ester Group: Shared with compounds such as Ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate (CAS: 1023021-15-9, ), but substituents on the piperazine (e.g., formyl vs. pyridyl) alter reactivity and solubility .

Table 1: Structural Comparison

Compound Name Core Structure Substituent(s) on Piperazine Functional Groups CAS Number
Ethyl 2-((4-(2-pyridyl)piperazinyl)carbonylamino)acetate Piperazine 2-Pyridyl Carbonylamino, ethyl ester 1023200-35-2
Ethyl 2-(piperidin-4-yl)acetate Piperidine None Ethyl ester N/A
18F-FCWAY Piperazine 2-Methoxyphenyl Cyclohexanecarboxamide, fluorine N/A
Ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate Piperazine Formyl Carbonylamino, ethyl ester 1023021-15-9

Physicochemical Properties

Table 2: Physicochemical Data

Property This compound Ethyl 2-(piperidin-4-yl)acetate 18F-FCWAY
Molecular Weight (g/mol) 292.33 185.24 ~505.5 (estimated)
LogP (Predicted) ~1.5 (moderate lipophilicity) ~0.8 ~3.2 (high lipophilicity)
Hydrogen Bond Acceptors 7 3 7
TPSA (Ų) 90.6 46.2 95.0

Notes:

  • The pyridyl group in the target compound increases polarity (TPSA = 90.6 Ų) compared to piperidine analogs (TPSA = 46.2 Ų), enhancing solubility in polar solvents .
  • 18F-FCWAY’s higher LogP (~3.2) correlates with its brain permeability and 5-HT₁A receptor binding .

Biological Activity

Ethyl 2-((4-(2-pyridyl)piperazinyl)carbonylamino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H18N4O3
  • Molecular Weight : 290.32 g/mol

This compound features a piperazine ring substituted with a pyridine moiety, which is known to enhance biological activity through interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing piperazine and pyridine derivatives. This compound has been investigated for its cytotoxic effects on various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound exhibited significant growth inhibition, with an IC50 value in the range of 45–97 nM.
  • HCT-116 (Colon Cancer) : Similar cytotoxic effects were noted, with IC50 values ranging from 6–99 nM.
  • HepG-2 (Liver Cancer) : Moderate activity was observed with IC50 values between 48–90 nM, indicating a selective potency against certain cancer types .

The mechanism through which this compound exerts its anticancer effects involves:

  • CDK Inhibition : The compound acts as a cyclin-dependent kinase (CDK) inhibitor, crucial for cell cycle regulation. It has shown specific inhibition against CDK2, leading to cell cycle arrest at the G1 phase and subsequent apoptosis in cancer cells .
  • Induction of Apoptosis : Flow cytometry analyses indicated that treatment with the compound resulted in increased early and late apoptosis rates in treated cells compared to controls .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 Value (nM)Mechanism of Action
MCF-745–97CDK Inhibition
HCT-1166–99CDK Inhibition
HepG-248–90Moderate Activity

Case Study 1: MCF-7 Cell Line Analysis

In a study investigating the effects of this compound on MCF-7 cells, researchers observed a dose-dependent decrease in cell viability. The study utilized various concentrations, demonstrating that higher doses significantly induced apoptosis as evidenced by annexin V staining.

Case Study 2: HCT-116 Cell Line Response

Another study focused on HCT-116 cells revealed that treatment with the compound led to cell cycle arrest at the G1 phase. This was confirmed through DNA content analysis via flow cytometry, which showed an increase in the percentage of cells in the G0/G1 phase post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.